(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The resulting product is then subjected to distillation to separate the desired regioisomeric mixture .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. One approach involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, followed by trapping with various electrophiles . This method allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydroxymethyl group, making it less versatile in terms of chemical reactivity.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at the 5-position, leading to different reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Contains a thieno ring, which imparts different electronic properties and biological activities.
Uniqueness: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGWMMNKIODMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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